2,4-Dicyclopropylaniline
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Overview
Description
2,4-Dicyclopropylaniline is an organic compound with the molecular formula C12H15N. It is a derivative of aniline, where two cyclopropyl groups are attached to the benzene ring at the 2 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dicyclopropylaniline typically involves the cyclopropanation of aniline derivatives. One common method is the reaction of 2,4-dichloronitrobenzene with cyclopropylmagnesium bromide, followed by reduction of the nitro group to an amine. The reaction conditions often require the use of a solvent like tetrahydrofuran (THF) and a catalyst such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques like recrystallization and chromatography is also common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dicyclopropylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions typically target the nitro groups if present, converting them to amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones or nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives or other substituted anilines.
Scientific Research Applications
2,4-Dicyclopropylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dicyclopropylaniline involves its interaction with various molecular targets. The cyclopropyl groups can induce strain in the molecule, making it more reactive towards certain biological targets. This compound can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism .
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar structural motif but different functional groups.
2,4-Dinitroaniline: Another aniline derivative with nitro groups instead of cyclopropyl groups.
2,4-Dimethylaniline: An aniline derivative with methyl groups instead of cyclopropyl groups.
Uniqueness: 2,4-Dicyclopropylaniline is unique due to the presence of cyclopropyl groups, which impart significant strain and reactivity to the molecule. This makes it distinct from other aniline derivatives and provides unique opportunities for chemical modifications and applications .
Properties
Molecular Formula |
C12H15N |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2,4-dicyclopropylaniline |
InChI |
InChI=1S/C12H15N/c13-12-6-5-10(8-1-2-8)7-11(12)9-3-4-9/h5-9H,1-4,13H2 |
InChI Key |
YLKSGSXUIWMBHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)N)C3CC3 |
Origin of Product |
United States |
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